molecular formula C14H12FN3O2S2 B3601539 4-fluoro-3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide

4-fluoro-3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide

Cat. No.: B3601539
M. Wt: 337.4 g/mol
InChI Key: IBMREOWQCODKPN-UHFFFAOYSA-N
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Description

The compound “4-fluoro-3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzene ring which is substituted with a fluoro group, a methyl group, and a benzenesulfonamide group that is further substituted with a 5-methyl-2,1,3-benzothiadiazol-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds . The various substituent groups attached to the benzene ring would influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzene ring is known to undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in a variety of reactions depending on its specific structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group could increase the compound’s stability and reactivity. The sulfonamide group could confer water solubility, depending on its structure .

Safety and Hazards

Like many organic compounds, this compound could be harmful if swallowed, inhaled, or if it comes into contact with the skin. It could also cause eye irritation . Prolonged or repeated exposure could cause damage to organs .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. For example, if it shows antibiotic activity, it could be further studied for its potential use in treating bacterial infections. Alternatively, if it shows activity against a specific type of cancer cell, it could be studied as a potential anticancer drug .

Properties

IUPAC Name

4-fluoro-3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S2/c1-8-3-6-12-14(17-21-16-12)13(8)18-22(19,20)10-4-5-11(15)9(2)7-10/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMREOWQCODKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide
Reactant of Route 2
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4-fluoro-3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide
Reactant of Route 3
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4-fluoro-3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide
Reactant of Route 4
4-fluoro-3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide
Reactant of Route 5
4-fluoro-3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide

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